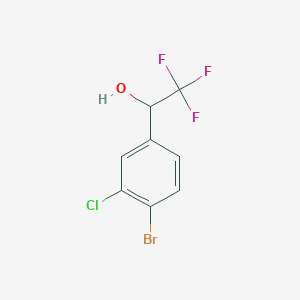

4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl Alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

4-(Trifluoromethyl)benzyl Bromide is a useful building block. It is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .Molecular Structure Analysis

The molecular formula of 4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl Alcohol is C8H7F3O . The molecular weight is 176.1358 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . These include free radical bromination, nucleophilic substitution, and oxidation . Substitutions at the benzylic position can be either SN1 or SN2 . 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Physical And Chemical Properties Analysis

The density of 4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl Alcohol is 1.3±0.1 g/cm3 . The boiling point is 213.7±0.0 °C at 760 mmHg . The vapour pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 47.6±3.0 kJ/mol . The flash point is 100.6±0.0 °C . The index of refraction is 1.463 . The molar refractivity is 37.7±0.3 cm3 .Applications De Recherche Scientifique

Regioselectivity in Metalation

- Chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes, similar in structure to the compound , undergo deprotonation adjacent to the halogen substituent when treated with alkyllithiums and lithium 2,2,6,6-tetramethylpiperidide. This process allows for positional ambiguities to be exploited, establishing optional site selectivities (Mongin, Desponds, & Schlosser, 1996).

Selective Reduction of Alcohols

- In the presence of chlorodiphenylsilane and a catalytic amount of indium trichloride, benzylic alcohols, similar to 4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl alcohol, are reduced to corresponding alkanes. This method shows high chemoselectivity for the hydroxyl group, not affecting other sensitive functional groups (Yasuda et al., 2001).

Synthesis of Fluorine Compounds

- The Grignard reaction with halothane and aldehydes in the presence of zinc produces compounds like α-(1-chloro-2,2,2-trifluoroethyl)alcohols under mild conditions (Takagi et al., 1996).

Functionalization of Benzene Derivatives

- 1,3-Bis(trifluoromethyl)benzene was metalated and carboxylated at position 2, subsequently converted into benzyl alcohol, demonstrating a pathway for functionalizing benzene derivatives (Dmowski & Piasecka-Maciejewska, 1998).

Synthesis of Perfluorostyrene

- The synthesis of perfluorostyrene begins with the Grignard reagent reaction with bromopentafluorobenzene, forming alcohols like 2,3,4,5,6-pentafluoro-α-(trifluoromethyl) benzyl alcohol, which can be converted into perfluorostyrene (Antonucci & Wall, 1963).

Safety And Hazards

4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl Alcohol is toxic in contact with skin . It is harmful if swallowed or inhaled . It causes skin irritation and serious eye irritation . Personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. It should be used only under a chemical fume hood. It should not be breathed in or ingested .

Propriétés

IUPAC Name |

1-(4-bromo-3-chlorophenyl)-2,2,2-trifluoroethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRMRHIHIKXJGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(F)(F)F)O)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl Alcohol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate](/img/structure/B1381362.png)

![Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate](/img/structure/B1381366.png)

![6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1381371.png)

![6-benzyl-8,8-Difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1381376.png)